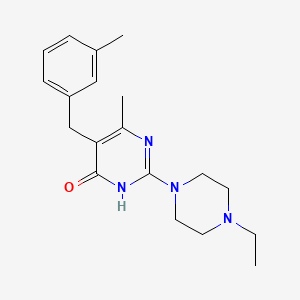
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as MDMA, is a synthetic psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use. However, recent research has shown that MDMA may have therapeutic potential for the treatment of certain mental health disorders.
Mécanisme D'action
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased fear and anxiety. (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects:
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in high doses or when combined with other substances. (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can also lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in laboratory experiments, including its ability to increase social bonding and empathy, and its potential therapeutic effects. However, there are also limitations to its use, including the potential for abuse and the risk of adverse effects.
Orientations Futures
There are several future directions for research on (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, including further investigation of its potential therapeutic effects, particularly in the treatment of PTSD. There is also a need for research on the long-term effects of (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine use, particularly in terms of neurotoxicity and cognitive function. Additionally, there is a need for research on the potential risks and benefits of using (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in combination with other substances, particularly in the context of recreational use. Finally, there is a need for research on the potential use of (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in other mental health disorders, such as anxiety and depression.
Méthodes De Synthèse
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is synthesized from safrole, which is a natural substance found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. The synthesis process is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine-assisted psychotherapy leading to significant improvements in PTSD symptoms. (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-20-15-6-2-4-12-8-14(10-21-17(12)15)19-9-13-5-3-7-16-18(13)23-11-22-16/h2-7,14,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSBNOPCFADNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)


![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)